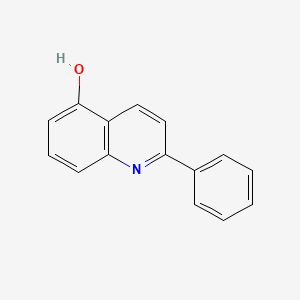
N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) is a coordination compound with the molecular formula C16H16N2O4Fe It is a complex formed by the chelation of iron(II) ions with N,N'-ethylenediamine and salicylaldehyde derivatives
Synthetic Routes and Reaction Conditions:
Chelation Method: The compound can be synthesized by reacting ethylenediamine with salicylaldehyde in the presence of iron(II) salts. The reaction is typically carried out in an aqueous or alcoholic solution under reflux conditions.
Ligand Exchange Method: Another approach involves the ligand exchange reaction where a preformed iron(II) complex is treated with salicylaldehyde derivatives to form the desired compound.
Industrial Production Methods: The industrial production of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) involves large-scale chelation reactions under controlled conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form iron(III) complexes.
Reduction: Reduction reactions can be used to revert the iron(III) complexes back to iron(II) complexes.
Substitution Reactions: Substitution reactions can occur where the ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various ligands such as ammonia (NH3) and chloride ions (Cl-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: Various substituted iron(II) complexes depending on the ligand used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a catalyst in organic synthesis reactions, including oxidation and reduction processes. Biology: It has applications in studying metalloproteins and enzymes that require iron for their activity. Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an imaging agent. Industry: It is used in material science for the development of new materials with specific magnetic properties.
Mécanisme D'action
The mechanism by which N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
N,N'-Bis(salicylidene)ethylenediamine Iron(II)
N,N'-Bis(5-methylsalicylidene)ethylenediamine Iron(II)
N,N'-Bis(5-chlorosalicylidene)ethylenediamine Iron(II)
Uniqueness: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) is unique due to the presence of hydroxyl groups on the salicylidene ligands, which can influence its reactivity and binding properties compared to similar compounds without these groups.
Propriétés
IUPAC Name |
2-[2-[(2,5-dihydroxyphenyl)methylideneamino]ethyliminomethyl]benzene-1,4-diol;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4.Fe/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22;/h1-4,7-10,19-22H,5-6H2;/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSJUVSXJZYUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FeN2O4+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743080 |
Source


|
| Record name | 4-hydroxy-6-[[2-[(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one;iron(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255379-99-8 |
Source


|
| Record name | 4-hydroxy-6-[[2-[(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one;iron(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d] pyrimidin-7-one](/img/structure/B1497306.png)

![Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1497309.png)
